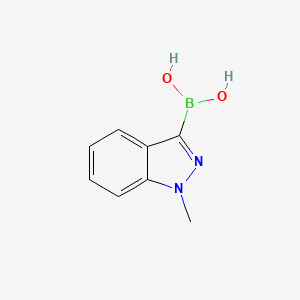
(1-Methylindazol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylindazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methylindazole moiety. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindazol-3-yl)boronic acid typically involves the borylation of 1-methylindazole. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like 2-ethoxyethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1-Methylindazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Resulting from oxidation reactions.
Scientific Research Applications
(1-Methylindazol-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylindazol-3-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid with similar reactivity but different structural properties.
(2-Methylindazol-3-yl)boronic Acid: A structural isomer with distinct chemical behavior.
(1-Methylindazol-5-yl)boronic Acid: Another isomer with variations in reactivity and applications.
Uniqueness: (1-Methylindazol-3-yl)boronic acid stands out due to its unique combination of the indazole moiety and the boronic acid group. This structure imparts specific reactivity and binding properties, making it valuable in specialized applications such as molecular probes and advanced materials .
Properties
Molecular Formula |
C8H9BN2O2 |
|---|---|
Molecular Weight |
175.98 g/mol |
IUPAC Name |
(1-methylindazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5,12-13H,1H3 |
InChI Key |
ZPRWEUUZJARZPB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C2=CC=CC=C12)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
![3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14782012.png)
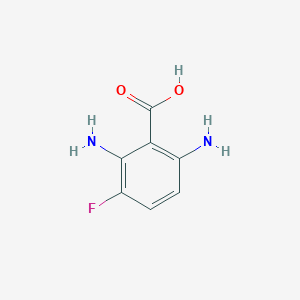
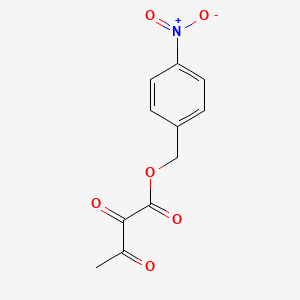
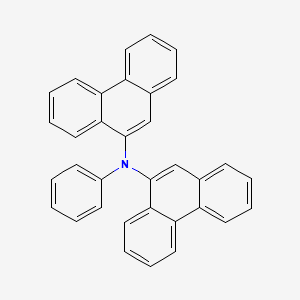
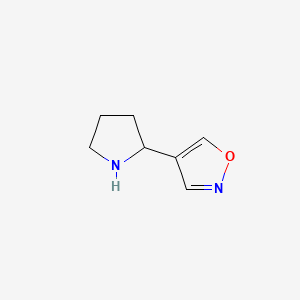
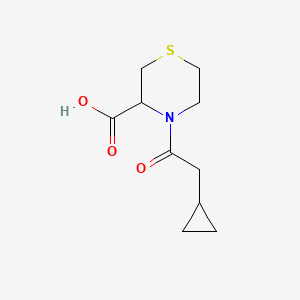
![(9aR)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B14782047.png)

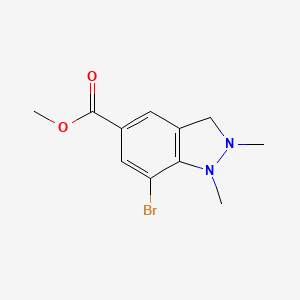
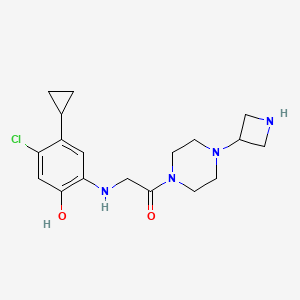
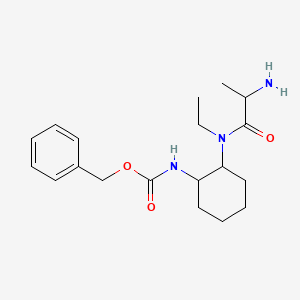
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
